![molecular formula C7H7N3 B8013524 5-Methyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 5528-51-8](/img/structure/B8013524.png)
5-Methyl[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
5-Methyl[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optimization of pharmacokinetic properties in P2X7 receptor antagonists using 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, leading to the identification of a clinical candidate for potential therapeutic applications (Letavic et al., 2017).
Investigation of the synthesis and biological activities, including coronary vasodilating and antihypertensive properties, of various 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems (Sato et al., 1980).
Development of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, showcasing their significant biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties (Gandikota et al., 2017).
A study on the synthesis and Density Functional Theory (DFT) analysis of [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives, contributing to the understanding of novel heterocyclic systems (Mozafari et al., 2016).
Exploration of acylation reactions leading to the synthesis of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, important in the realm of organic chemistry (Ibrahim et al., 2011).
Evaluation of the anticonvulsant activity of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives, indicating potential therapeutic uses in the treatment of epilepsy (Guan et al., 2012).
The investigation of the antibacterial activity of 1,2,4-triazolo[4,3-a] pyridines and 1,2,4-triazolo[4,3-a]quinolines, demonstrating potential applications in developing new antibacterial agents (Sadana et al., 2003).
properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-7-9-8-5-10(6)7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQUUSYFDSWOMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NN=CN12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290740 | |
Record name | 5-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5528-51-8 | |
Record name | NSC70726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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